[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-propyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(3,4-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
- [(3,5-dimethylphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
- [(3,5-dichlorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
Uniqueness
[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C14H17F2N3 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-2-4-19-5-3-14(18-19)10-17-9-11-6-12(15)8-13(16)7-11/h3,5-8,17H,2,4,9-10H2,1H3 |
InChI Key |
LBSBFVDDBQSXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.